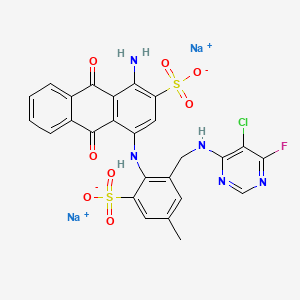
Monopentyl Phthalate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monopentyl Phthalate-d4 is a deuterated analog of monopentyl phthalate, a phthalate ester commonly used as a plasticizer in various industrial applications. The deuterated form, this compound, is often used as an internal standard in analytical chemistry and toxicology studies due to its stability and distinct isotopic signature.
準備方法
Synthetic Routes and Reaction Conditions: Monopentyl Phthalate-d4 is synthesized through the esterification of phthalic anhydride with pentanol-d4. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for use as a standard in analytical applications .
化学反応の分析
Types of Reactions: Monopentyl Phthalate-d4 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and pentanol-d4.
Oxidation: Under oxidative conditions, the pentyl group can be oxidized to form carboxylic acids.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a catalyst.
Major Products:
Hydrolysis: Phthalic acid and pentanol-d4.
Oxidation: Carboxylic acids.
Substitution: Various substituted phthalates depending on the nucleophile used.
科学的研究の応用
Monopentyl Phthalate-d4 is widely used in scientific research, particularly in:
Analytical Chemistry: As an internal standard for the quantification of phthalates in environmental and biological samples.
Toxicology Studies: To study the metabolism and toxicokinetics of phthalates in living organisms.
Environmental Monitoring: To track the presence and concentration of phthalates in various environmental matrices.
Industrial Applications: Used in the development and testing of new plasticizers and polymer additives.
作用機序
Monopentyl Phthalate-d4 exerts its effects primarily through its role as a plasticizer, enhancing the flexibility and durability of polymer products. In biological systems, it is metabolized to its monoester form, which can interact with nuclear receptors and disrupt endocrine functions. The compound can dysregulate the hypothalamic-pituitary-gonadal axis, affecting hormone synthesis and metabolism .
類似化合物との比較
- Monomethyl Phthalate
- Monoethyl Phthalate
- Monobutyl Phthalate
- Mono-(2-ethylhexyl) Phthalate
Comparison: Monopentyl Phthalate-d4 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. Compared to its non-deuterated counterparts, it provides more accurate and reliable quantification in mass spectrometry due to its distinct isotopic signature. Additionally, its chemical properties and reactivity are similar to other monoalkyl phthalates, making it a versatile compound for various research and industrial applications .
特性
CAS番号 |
1794756-28-7 |
|---|---|
分子式 |
C13H16O4 |
分子量 |
240.291 |
IUPAC名 |
2,3,4,5-tetradeuterio-6-pentoxycarbonylbenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/i4D,5D,7D,8D |
InChIキー |
FPGPRAKRYDSZAW-YBNXMSKUSA-N |
SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)O |
同義語 |
1,2-(Benzene-d4)dicarboxylic Acid 1-Pentyl Ester; 1,2-(Benzene-d4)dicarboxylic Acid Monopentyl Ester; Phthalic Acid-d4 Monopentyl Ester; Phthalic Acid-d4 Pentyl Ester; Mono-n-pentyl Phthalate-d4; Monoamyl Phthalate-d4; MPP-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


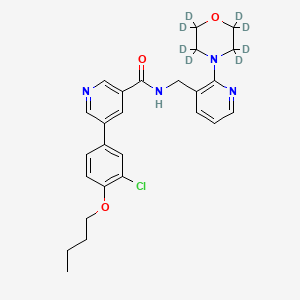
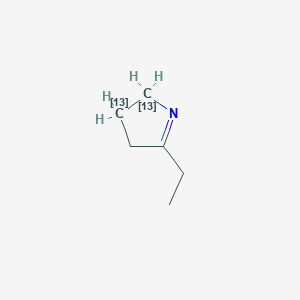
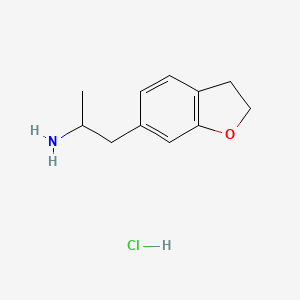
![2,5,19-Triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride](/img/structure/B586212.png)
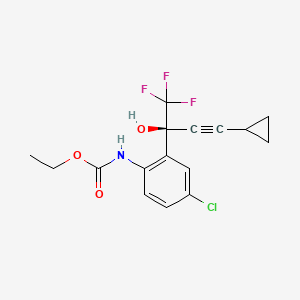
![(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B586218.png)
![N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586225.png)
